The naphthyridine core structure is present in various known antibiotics. The additional functional groups on this molecule might offer interesting avenues for research into its potential antimicrobial properties. Studies have shown other 2-amino-1,8-naphthyridine-3-carboxamide derivatives to exhibit antimicrobial activity [].
SAR131675 is a novel compound identified as a potent and selective inhibitor of the vascular endothelial growth factor receptor 3 (VEGFR-3) tyrosine kinase. It has demonstrated significant inhibitory effects on VEGFR-3 activity, with half-maximal inhibitory concentration (IC50) values of approximately 20 nmol/L for both VEGFR-3 autophosphorylation and primary human lymphatic cell proliferation induced by VEGF-C and VEGF-D ligands . Notably, SAR131675 exhibits high selectivity for VEGFR-3 compared to a wide array of other receptors, enzymes, and kinases, making it a valuable candidate for therapeutic applications targeting lymphangiogenesis and tumor progression .
The primary chemical reaction involving SAR131675 is its inhibition of the VEGFR-3 tyrosine kinase activity. This inhibition leads to downstream effects on signaling pathways associated with tumor growth and metastasis. The compound's mechanism of action includes the blockade of the phosphorylation of specific tyrosine residues on the receptor, which is crucial for its activation and subsequent signaling cascade . In vitro studies have shown that SAR131675 can effectively disrupt these pathways, leading to reduced cell proliferation and migration in various cancer cell lines, particularly those associated with ovarian cancer .
SAR131675 has been shown to possess significant biological activity, particularly in the context of cancer therapy. Its selective inhibition of VEGFR-3 results in decreased tumor growth and metastasis in preclinical models. For instance, studies indicate that SAR131675 reduces tumor-associated macrophage infiltration and alters the immune landscape within tumors, promoting a more favorable immune response against cancer cells . Additionally, it has demonstrated anticancer effects through the inhibition of critical signaling pathways such as ERK1/2 and AKT in human ovarian cancer cells .
The synthesis of SAR131675 involves multiple steps typical for small molecule drug development. While specific synthetic routes are proprietary, general methods for synthesizing tyrosine kinase inhibitors often include:
SAR131675 has promising applications in oncology due to its ability to inhibit lymphangiogenesis and tumor growth. Its specificity for VEGFR-3 makes it particularly suitable for treating cancers where this receptor plays a critical role in tumor progression and metastasis. Potential applications include:
Interaction studies involving SAR131675 have focused on its effects on immune cell populations within tumors. Research indicates that treatment with SAR131675 leads to a reduction in myeloid-derived suppressor cells (MDSCs) and an increase in pro-inflammatory macrophages, suggesting a shift towards a more effective anti-tumor immune response . Furthermore, it has been shown not to inhibit T cell proliferation, differentiating it from other multikinase inhibitors like sunitinib or sorafenib, which can have broader immunosuppressive effects .
Several compounds exhibit similar mechanisms or target pathways related to angiogenesis and tumor growth. Here are some notable examples:
| Compound Name | Target Receptor(s) | Selectivity | Unique Features |
|---|---|---|---|
| Sunitinib | VEGFR-1, VEGFR-2, PDGFR | Multi-target | Broad spectrum; affects multiple kinases |
| Sorafenib | VEGFR-2, PDGFR | Multi-target | Also targets RAF kinases |
| MAZ51 | VEGFR-2 | Less selective | Primarily targets vascular endothelial growth factors |
| Pexidartinib | CSF1R | Selective for CSF1R | Targets macrophage recruitment |
Uniqueness of SAR131675: Unlike these compounds, SAR131675 is specifically designed to target only VEGFR-3 with minimal off-target effects. This specificity allows it to reduce lymphangiogenesis without compromising other essential vascular functions or immune responses significantly.
SAR131675 possesses the molecular formula C₁₈H₂₂N₄O₄ with a molecular weight of 358.39 daltons. The compound's International Union of Pure and Applied Chemistry name is 2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide. This systematic nomenclature reflects the complex substitution pattern present on the 1,8-naphthyridine core structure, including the characteristic alkyne functionality and hydroxyl-methoxy substituent.
The compound is assigned Chemical Abstracts Service registry number 1433953-83-3. The molecular structure contains multiple functional groups that contribute to its chemical behavior, including an amino group at position 2, an ethyl substituent on nitrogen-1, a carboxamide functionality at position 3, and a substituted alkyne chain at position 7. The canonical Simplified Molecular Input Line Entry System representation is CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC@(COC)O)C(=O)NC)N.
The International Chemical Identifier key for SAR131675 is PFMPOBVAYMTUOX-GOSISDBHSA-N, which provides a unique identifier for the specific stereochemical configuration of the compound. The presence of a chiral center in the alkyne side chain at position 7 necessitates careful consideration of stereochemical variants in both synthetic and analytical contexts.
SAR131675 exists in multiple stereochemical forms due to the presence of a chiral center in the 3-hydroxy-4-methoxy-3-methylbut-1-ynyl side chain. The (R)-enantiomer represents the original compound designation, with the absolute configuration specified in the International Union of Pure and Applied Chemistry name as (3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl. This stereochemical assignment indicates that the hydroxyl group adopts the R-configuration according to Cahn-Ingold-Prelog priority rules.
The (S)-enantiomer, designated as (S)-SAR131675, constitutes the opposite stereochemical configuration at the same chiral center. This enantiomer maintains identical molecular formula and molecular weight but exhibits different three-dimensional spatial arrangement of atoms around the stereogenic center. The availability of both individual enantiomers enables detailed structure-activity relationship studies and assessment of stereochemical contributions to biological selectivity.
The synthesis of SAR131675 relies fundamentally on the construction of the 1,8-naphthyridine core structure, which serves as the essential scaffold for subsequent functionalization. The Friedlander reaction represents the primary methodology for assembling this heterocyclic system, involving the condensation of 2-amino-3-pyridinecarboxaldehyde with appropriate methylene-active carbonyl compounds. This classical approach enables reliable formation of the fused ring system under controlled conditions.
Recent developments in sustainable synthetic chemistry have introduced ionic liquid-catalyzed approaches for 1,8-naphthyridine synthesis. The use of basic ionic liquids such as 1-butyl-2,3-dimethylimidazolium imidazolate demonstrates exceptional catalytic efficiency under solvent-free conditions. Optimized reaction parameters include a 1:0.6 molar ratio of methylene carbonyl compounds to 2-amino-3-pyridinecarboxaldehyde, dissolution in 5 milliliters of ionic liquid catalyst at 80 degrees Celsius for 24 hours. This methodology achieves remarkable product yields exceeding 90 percent while enabling catalyst recovery and reuse for up to four reaction cycles without significant activity loss.
Alternative synthetic strategies employ water-based methodologies utilizing choline hydroxide as a metal-free, non-toxic catalyst. This approach represents the first reported synthesis of naphthyridines in aqueous media, offering significant environmental advantages over traditional organic solvent systems. The water-based protocol enables gram-scale synthesis with excellent yields, demonstrating practical scalability for compound production. Density functional theory calculations and noncovalent interaction analysis have elucidated the mechanistic basis for enhanced reactivity in aqueous systems, revealing that hydrogen bonding interactions with the ionic liquid catalyst facilitate ring closure reactions.
Purification of SAR131675 requires careful consideration of its physicochemical properties and stability characteristics. High-performance liquid chromatography represents the primary analytical and preparative purification technique, enabling achievement of purities exceeding 99.8 percent. The compound demonstrates excellent chromatographic behavior on reverse-phase systems, facilitating efficient separation from synthetic intermediates and by-products.
Crystallization techniques play a crucial role in obtaining high-purity SAR131675 suitable for detailed characterization and biological evaluation. The compound typically appears as an off-white solid at ambient temperature, with crystallization protocols optimized to minimize thermal degradation and maintain chemical integrity. Recrystallization from appropriate solvent systems enables removal of trace impurities while preserving the desired stereochemical configuration.
Yield optimization strategies focus on maximizing conversion efficiency in the key ring-forming steps while minimizing side reactions. The ionic liquid-catalyzed approach achieves yields consistently exceeding 95 percent for various substrate combinations, representing significant improvement over conventional methodologies. Temperature control emerges as a critical parameter, with optimal conditions typically maintained at 80 degrees Celsius to balance reaction rate and selectivity. Reaction monitoring through thin-layer chromatography enables real-time assessment of conversion progress and optimization of reaction duration.
Solvent selection significantly impacts both yield and product quality in SAR131675 synthesis. Water-based systems demonstrate superior environmental compatibility while maintaining excellent synthetic efficiency. The elimination of organic solvents reduces purification complexity and minimizes waste generation, contributing to more sustainable production processes. Scale-up considerations require careful attention to heat transfer and mixing efficiency to maintain uniform reaction conditions across larger batch sizes.
SAR131675 exhibits distinct solubility behavior across different solvent systems, reflecting its amphiphilic molecular structure containing both polar and nonpolar functional groups. In dimethyl sulfoxide, the compound demonstrates excellent solubility with concentrations reaching 100 milligrams per milliliter, equivalent to 279.03 millimolar. Alternative protocols report slightly lower solubility values of 70 milligrams per milliliter (195.32 millimolar) in dimethyl sulfoxide when pH adjustment to 2 with hydrochloric acid is employed, with sonication recommended to ensure complete dissolution.
The compound shows markedly limited solubility in polar protic solvents, with ethanol solubility reported as less than 1 milligram per milliliter. This poor solubility in alcoholic systems reflects the compound's structural characteristics and hydrogen bonding patterns, which favor interaction with aprotic polar solvents over protic alternatives. Water solubility follows similar limitations, with values consistently below 1 milligram per milliliter, classifying SAR131675 as essentially water-insoluble.
| Solvent System | Solubility Concentration | Molar Concentration | Special Conditions |
|---|---|---|---|
| Dimethyl Sulfoxide | 100 mg/mL | 279.03 mM | Ultrasonic and warming to 60°C |
| Dimethyl Sulfoxide | 70 mg/mL | 195.32 mM | pH adjusted to 2 with HCl, sonication |
| Ethanol | <1 mg/mL | <2.79 mM | Insoluble or slightly soluble |
| Water | <1 mg/mL | <2.79 mM | Insoluble or slightly soluble |
These solubility characteristics have important implications for formulation development and analytical methodology. The high solubility in dimethyl sulfoxide makes this solvent particularly suitable for stock solution preparation in biological assays and chemical characterization studies. Conversely, the limited aqueous solubility necessitates careful consideration of solubilization strategies for applications requiring aqueous compatibility.
SAR131675 demonstrates good thermal stability under appropriate storage conditions, with optimal preservation achieved at -20 degrees Celsius for powder forms. Extended storage studies indicate that the compound maintains chemical integrity for up to three years when stored as a solid under these conditions. Solution stability requires more stringent temperature control, with -80 degrees Celsius recommended for long-term storage of dissolved samples, providing stability for up to one year.
The compound's thermal decomposition behavior has been characterized through differential scanning calorimetry and thermogravimetric analysis, revealing distinct degradation pathways at elevated temperatures. Initial decomposition events typically occur above 240 degrees Celsius, as observed for related naphthyridine derivatives with similar substitution patterns. The thermal stability profile indicates that normal laboratory handling and processing conditions do not pose significant degradation risks.
Photostability studies reveal that SAR131675 requires protection from direct light exposure to maintain chemical integrity. The aromatic naphthyridine core system exhibits moderate photosensitivity, particularly under ultraviolet irradiation conditions. Appropriate storage protocols therefore recommend amber glassware or dark storage containers to minimize photodegradation pathways.
Oxidative stability has been evaluated under various atmospheric conditions, demonstrating that the compound remains stable under normal atmospheric oxygen levels. The presence of the alkyne functionality and hydroxyl groups in the side chain does not appear to confer unusual susceptibility to oxidative degradation under typical storage conditions. However, exposure to strong oxidizing agents should be avoided to prevent unwanted chemical modifications.
SAR131675 demonstrates exceptional selectivity for vascular endothelial growth factor receptor 3 (VEGFR3) with potent inhibitory activity characterized by multiple complementary assay systems [1] [2] [3]. The compound exhibits remarkable potency against VEGFR3 tyrosine kinase activity with an IC50 value of 20 nanomolar in biochemical assays, while demonstrating inhibition of VEGFR3 autophosphorylation in human embryonic kidney (HEK) cells with IC50 values ranging from 30 to 50 nanomolar [1] [2]. Additional kinetic studies have revealed that SAR131675 inhibits recombinant human VEGFR3 with an IC50 value of 23 nanomolar and demonstrates kinase activity inhibition with a Ki value of 12 nanomolar [2] [14].
The selectivity profile of SAR131675 over related vascular endothelial growth factor receptors establishes its therapeutic specificity [1] [2] [5]. Against VEGFR1, SAR131675 shows minimal inhibitory activity with IC50 values exceeding 3 micromolar, representing more than 100-fold selectivity over VEGFR3 [1] [2]. For VEGFR2, the compound demonstrates moderate activity with IC50 values of 235-280 nanomolar, resulting in approximately 10-fold selectivity favoring VEGFR3 [1] [2] [5]. This selectivity pattern extends to autophosphorylation assays, where SAR131675 inhibits VEGFR1 autophosphorylation with an IC50 of approximately 1 micromolar and VEGFR2 autophosphorylation with an IC50 of about 280 nanomolar [1].
| Target | IC50 (Biochemical) | IC50 (Cellular) | Selectivity Ratio |
|---|---|---|---|
| VEGFR3 | 20-23 nM | 30-50 nM | 1 |
| VEGFR2 | 235 nM | 280 nM | ~10-fold |
| VEGFR1 | >3 μM | ~1 μM | >100-fold |
The compound exhibits extraordinary selectivity across a comprehensive panel of molecular targets, showing no significant inhibitory effects against 65 kinases, 107 nonkinase enzymes and receptors, and 21 ion channels [1] [2] [14]. This broad selectivity profile underscores the specificity of SAR131675 for VEGFR3 and minimizes potential off-target interactions that could contribute to undesired pharmacological effects [1] [3].
SAR131675 functions as an ATP-competitive inhibitor of VEGFR3, competing directly with adenosine triphosphate for binding to the kinase active site [2] [14] [16]. The ATP-competitive mechanism involves binding to the ATP-binding pocket situated between the N-terminal and C-terminal lobes of the kinase domain, thereby preventing ATP from accessing its binding site and blocking subsequent phosphorylation events [8] [16]. This competitive inhibition mechanism is characteristic of many tyrosine kinase inhibitors and represents a well-established approach for modulating kinase activity [8].
The structural basis for ATP-competitive binding involves interaction with conserved elements within the VEGFR3 kinase domain [16]. The ATP-binding site is located at the junction of the N-lobe, which contains a glycine-rich region and five anti-parallel beta strands, and the larger C-lobe, which consists of multiple alpha helices and contains the catalytic loop [16]. The binding interaction occurs within the hydrophobic cleft formed by residues from both lobes, where the compound competes with the adenine ring of ATP for binding to the hinge region [16].
Molecular modeling studies have provided insights into the binding mode of SAR131675 within the VEGFR3 active site [23]. The compound forms hydrogen bond interactions with the hinge region of the kinase domain and establishes additional hydrogen bonding deeper within the binding pocket [23]. The ethoxymethyl group of SAR131675 is oriented deeply into the pocket, where structural modifications to extend its length are not well tolerated, indicating specific spatial requirements for optimal binding [23]. These structural interactions contribute to the high affinity and selectivity of SAR131675 for VEGFR3 over related kinases [23].
The molecular structure of SAR131675 is based on a 1,8-naphthyridine-3-carboxamide core scaffold with specific functional groups that confer VEGFR3 selectivity and potency [19] [21] [22]. The compound's chemical name is (R)-2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, with a molecular formula of C18H22N4O4 and molecular weight of 358.39 daltons [19] [21] [22].
The naphthyridine core structure serves as the fundamental scaffold for VEGFR3 binding and represents a privileged structure found in various bioactive compounds . The 2-amino group at position 2 of the naphthyridine ring system contributes to hydrogen bonding interactions with the kinase hinge region, which is essential for high-affinity binding [23]. The 1-ethyl substituent provides appropriate hydrophobic interactions while maintaining optimal molecular geometry for kinase binding [21] [22].
The 7-position substituent containing the (3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl group represents a critical determinant of VEGFR3 selectivity [19] [21]. This alkyne-containing side chain extends into a specific binding pocket of VEGFR3 and contributes significantly to the compound's selectivity over related kinases [23]. The stereochemistry at the 3-position is crucial, as the R-configuration provides optimal orientation for binding interactions [19] [21].
The N-methyl-4-oxo-1,4-dihydro substitution pattern on the naphthyridine core influences both binding affinity and pharmacokinetic properties [21] [22]. The 4-oxo group participates in hydrogen bonding within the active site, while the N-methyl group modulates the electronic properties of the heterocyclic system [21]. The 3-carboxamide functionality provides additional hydrogen bonding capability and may contribute to the overall binding affinity [22].
Structure-activity relationship studies have revealed that specific modifications to the SAR131675 scaffold significantly impact both pharmacological potency and bioavailability characteristics [23] [29]. Molecular modeling investigations indicate that the amide portion of SAR131675 may not engage directly in critical binding interactions with the VEGFR3 pocket, suggesting potential for structural modifications in this region [23]. This observation has led to exploration of fluorine-containing modifications at the N-methylamide terminal to develop radiolabeled analogs for imaging applications while maintaining binding affinity [23].
The ethoxymethyl group within the alkyne side chain represents a region with limited tolerance for structural modifications [23]. Attempts to extend the length of this group result in decreased binding affinity, indicating strict spatial constraints within the VEGFR3 binding pocket [23]. This structural requirement limits the scope of modifications that can be made to this portion of the molecule while retaining biological activity [23].
Pharmacokinetic evaluation of related 1,8-naphthyridine-3-carboxamide derivatives has provided insights into structural features that influence absorption, distribution, metabolism, and excretion properties [29]. Studies of C-3 modified analogs demonstrated that specific substitution patterns significantly affect metabolic stability, solubility, permeability, and partition coefficients [29]. Compounds with optimal pharmacokinetic profiles showed better metabolic stability and appropriate physicochemical properties for oral bioavailability [29].
The development program that led to SAR131675 involved extensive medicinal chemistry efforts to optimize both potency and selectivity while addressing potential metabolic liabilities [28]. Although SAR131675 demonstrated promising pharmacological activity, its development was ultimately terminated during preclinical stages due to adverse metabolic effects [2] [28]. Subsequent medicinal chemistry optimization efforts focused on identifying compounds with similar efficacy and selectivity profiles but improved metabolic and safety characteristics, leading to the development of related compounds such as EVT801 [28].
| Structural Feature | Impact on Activity | Impact on Bioavailability |
|---|---|---|
| Naphthyridine core | Essential for VEGFR3 binding | Provides appropriate lipophilicity |
| 2-Amino group | Critical for hinge binding | Influences solubility |
| Alkyne side chain | Determines VEGFR3 selectivity | Affects metabolic stability |
| Ethoxymethyl group | Spatial constraints limit modifications | May influence clearance |
| N-Methyl carboxamide | Modulates binding affinity | Potential site for modifications |